2,3,5,6-Tetrachlorophenol

Description

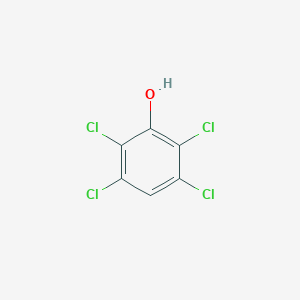

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWNKZNZRIAIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026101 | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets (from ligroin) or light beige powder. (NTP, 1992), Brown solid; [ICSC], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

327 °F at 23 mmHg (NTP, 1992), Sublimes | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, slightly soluble in water, soluble in ligroin., Solubility in water: poor | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.6 (60 °C) | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 8.0 | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000339 [mmHg], Vapor pressure, Pa at 100 °C: 130 | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaf, from ligroin | |

CAS No. |

935-95-5 | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW5F2W8SDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

237 to 241 °F (NTP, 1992), 115 °C | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21075 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,5,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0573 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches to 2,3,5,6-tetrachlorophenol, a significant chlorinated aromatic compound. Due to the challenges associated with direct and selective chlorination of phenol (B47542), this guide focuses on a more targeted and viable synthetic pathway commencing from a polychlorinated benzene (B151609) precursor. This document details the reaction mechanisms, experimental procedures, and relevant analytical data to support research and development activities.

Introduction

This compound is a polychlorinated phenol that, along with its isomers, has been a subject of interest in environmental science and toxicology. Its synthesis is a key step for various research applications, including the study of its metabolic pathways and the development of analytical standards. The direct chlorination of phenol is generally not a preferred method for obtaining a specific tetrachlorophenol isomer like this compound in high purity, as it typically yields a complex mixture of mono-, di-, tri-, and tetrachlorinated phenols.[1][2] Therefore, more selective synthetic strategies are required.

This guide outlines a plausible synthetic route involving the hydrolysis of a specific tetrachlorobenzene isomer, providing a more controlled approach to the desired product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 935-95-5 | [3] |

| Molecular Formula | C₆H₂Cl₄O | [3] |

| Molecular Weight | 231.89 g/mol | [3] |

| Appearance | Brownish crystals or light beige powder | [2] |

| Melting Point | 114-116 °C | [3] |

| Boiling Point | 261 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in sodium hydroxide (B78521) solutions and most organic solvents. | [2] |

| pKa | 5.09 ± 0.20 | [2] |

Synthetic Pathway

The most logical and selective approach for the synthesis of this compound is through the nucleophilic aromatic substitution (hydrolysis) of 1,2,4,5-tetrachlorobenzene (B31791). This method avoids the isomeric mixture issues associated with the direct chlorination of phenol. The overall reaction is depicted below:

Caption: Proposed synthetic pathway for this compound.

This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks one of the chlorinated carbon atoms of the benzene ring, leading to the displacement of a chloride ion. The reaction is typically carried out under high temperature and pressure to overcome the high activation energy of this substitution on an electron-rich aromatic ring.

Experimental Protocol (Proposed)

Materials:

-

1,2,4,5-Tetrachlorobenzene

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

High-pressure reactor (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reactor, a solution of 1,2,4,5-tetrachlorobenzene in methanol is prepared. An aqueous solution of sodium hydroxide is then added. The molar ratio of sodium hydroxide to 1,2,4,5-tetrachlorobenzene should be in excess to drive the reaction to completion.

-

Reaction Conditions: The reactor is sealed, and the mixture is heated to a temperature in the range of 150-250°C under the resulting autogenous pressure. The reaction is maintained at this temperature for several hours with continuous stirring.

-

Work-up: After cooling the reactor to room temperature, the reaction mixture is transferred to a separatory funnel. The methanolic solution is diluted with water.

-

Acidification: The aqueous layer, containing the sodium salt of this compound, is carefully acidified with concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This will precipitate the this compound.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ligroin or a mixture of ethanol (B145695) and water.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood by personnel trained in handling hazardous chemicals and high-pressure equipment.

-

1,2,4,5-Tetrachlorobenzene and this compound are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is performed under high pressure and temperature; ensure the reactor is properly rated and maintained.

-

The formation of highly toxic byproducts such as polychlorinated dibenzo-p-dioxins can occur during the synthesis of chlorophenols, especially at high temperatures.[1] Careful control of reaction conditions is crucial to minimize their formation.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | A single peak in the aromatic region corresponding to the two equivalent aromatic protons. |

| ¹³C NMR | Signals corresponding to the four distinct carbon atoms of the benzene ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, with a characteristic isotopic pattern for four chlorine atoms. |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

This guide provides a foundational understanding of a viable synthetic route to this compound. Researchers should consult specialized literature and safety data sheets for more detailed information and adapt the proposed protocol to their specific laboratory conditions and safety standards.

References

Preparation of 2,3,5,6-Tetrachlorophenol Standard Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation of 2,3,5,6-tetrachlorophenol standard solutions for analytical applications. Accurate preparation of standard solutions is critical for the reliability and reproducibility of experimental results. This document outlines the necessary materials, detailed experimental protocols, and quality control measures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and the preparation of stable standard solutions.

| Property | Value | References |

| Appearance | Brown solid; leaflets (from ligroin) or light beige powder with a phenolic odor. | [1][2][3] |

| Molecular Formula | C₆H₂Cl₄O | [4][5] |

| Molecular Weight | 231.89 g/mol | [4][5] |

| Solubility | Soluble in most organic solvents and sodium hydroxide (B78521) solutions. Insoluble in water (0.1 g/L at 25°C). Very soluble in benzene (B151609) and slightly soluble in ligroin. | [1][2][6][7] |

| pKa | 5.09 ± 0.20 (Predicted) / 5.14 | [1][3] |

| Storage (Neat) | 2-30°C or ambient temperature (>5°C). | [6][8] |

Experimental Protocol: Preparation of Standard Solutions

This protocol is based on established methods for preparing chlorinated phenol (B47542) standards, such as those from OSHA and general best practices from ASTM International.[1][2][9] Methanol (B129727) is a commonly used and appropriate solvent due to the solubility of tetrachlorophenols in organic solvents.[2][10]

Materials and Equipment

-

Chemicals:

-

This compound (analytical standard grade)

-

Methanol (HPLC grade or equivalent)

-

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Class A volumetric pipettes

-

Beakers and funnels

-

Ultrasonic bath

-

Amber glass vials with PTFE-lined caps

-

Preparation of Stock Standard Solution (e.g., 1000 µg/mL)

-

Weighing: Accurately weigh approximately 10 mg of this compound analytical standard into a clean, dry beaker.

-

Dissolution: Add a small amount of methanol to the beaker to dissolve the solid. Gentle swirling or sonication in an ultrasonic bath can aid dissolution.

-

Transfer: Quantitatively transfer the dissolved solution into a 10 mL Class A volumetric flask using a funnel.

-

Rinsing: Rinse the beaker and funnel multiple times with small volumes of methanol, transferring the rinsings into the volumetric flask to ensure all the analyte is transferred.

-

Dilution to Volume: Carefully add methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Labeling and Storage: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at 4°C in the dark.[11]

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the stock standard solution.

-

Example Dilution (for a 10 µg/mL working standard):

-

Pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

-

Dilute to the mark with methanol.

-

Cap and invert the flask several times to ensure homogeneity.

-

-

Further Dilutions: Prepare a series of working standards to cover the desired analytical range by performing further serial dilutions.

-

Storage: Store working standards in labeled amber glass vials at 4°C. It is recommended to prepare fresh working solutions daily or as needed, depending on stability studies.[12]

Quality Control

Quality control is paramount to ensure the accuracy of the prepared standard solutions.

| QC Parameter | Recommendation |

| Purity of Standard | Use a certified analytical standard with a known purity. |

| Solvent Quality | Use HPLC grade or higher purity solvent to minimize interference. |

| Glassware | Use Class A volumetric glassware for accurate volume measurements. |

| Calibration | Regularly calibrate the analytical balance. |

| Verification | Verify the concentration of the stock solution against a second, independently prepared standard or a certified reference material. |

| Stability | For long-term use, the stability of the stock and working solutions under the specified storage conditions should be periodically verified.[11] |

Workflow and Process Visualization

The following diagram illustrates the key steps in the preparation of a this compound standard solution.

References

- 1. store.astm.org [store.astm.org]

- 2. osha.gov [osha.gov]

- 3. kelid1.ir [kelid1.ir]

- 4. Quality Control (QC) Best Practice | SCION Instruments [scioninstruments.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | C6H2Cl4O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sample Preparation for QC | Sartorius [sartorius.com]

- 12. cdc.gov [cdc.gov]

Solubility of 2,3,5,6-Tetrachlorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrachlorophenol in various organic solvents. Due to a lack of extensive published quantitative data for this specific isomer, this document focuses on qualitative solubility information and presents detailed, generalized experimental protocols for determining solubility.

Qualitative Solubility Data

This compound is a chlorinated aromatic compound that is generally characterized by its low solubility in water and good solubility in most organic solvents. This is a common characteristic for chlorophenols, where solubility in organic solvents is prevalent.[1][2] The available qualitative data from various sources is summarized in Table 1.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Family | Specific Solvent | Reported Solubility |

| Aromatic Hydrocarbons | Benzene | Very Soluble[3] |

| Aliphatic Hydrocarbons | Ligroin | Soluble[3][4] |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Halogenated Hydrocarbons | Chloroform | Soluble |

| Aqueous Base | Sodium Hydroxide | Soluble[4] |

| Water | Water | Slightly Soluble / Poor[3][4] |

It is important to note that terms like "soluble" and "very soluble" are qualitative and do not provide the precise measurements required for many research and development applications. The solubility of chlorophenols generally decreases with an increasing number of chlorine atoms in the molecule when considering aqueous solutions.[2]

Experimental Protocols for Solubility Determination

For accurate and precise solubility measurements, standardized experimental protocols are essential. The following sections detail common methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination. It involves preparing a saturated solution, separating the solvent from the solute, and then weighing the solute.

2.1.1 Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Evaporating dish or watch glass

-

Drying oven

-

Volumetric flasks and pipettes

2.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Filter the withdrawn solution using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Gentle heating may be applied if the compound is thermally stable.

-

Once the solvent is completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a distinct absorbance peak in the UV-Vis spectrum in the chosen solvent.

2.2.1 Materials and Apparatus

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as in 2.1.1)

-

Volumetric flasks and pipettes

2.2.2 Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound in the selected organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (section 2.1.2).

-

After filtration, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.

2.3.1 Materials and Apparatus

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or Diode Array)

-

Appropriate HPLC column (e.g., C18)

-

Materials for preparing a saturated solution (as in 2.1.1)

-

Volumetric flasks, pipettes, and autosampler vials

2.3.2 Procedure

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating this compound from any potential impurities. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (section 2.1.2).

-

After filtration, dilute a known volume of the saturated solution with the mobile phase to a concentration within the calibration range.

-

Inject the diluted solution into the HPLC system and record the peak area for this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for the experimental determination of solubility.

Conclusion

References

Microbial Degradation of 2,3,5,6-Tetrachlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP), a persistent environmental pollutant. The document synthesizes current scientific knowledge on the aerobic and anaerobic biodegradation of this compound, including the microorganisms involved, key enzymatic reactions, and metabolic intermediates. This guide is intended to be a valuable resource for professionals engaged in environmental remediation research and the development of bioremediation strategies.

Aerobic Degradation Pathway

The aerobic biodegradation of this compound is primarily initiated by an oxidative hydroxylation reaction, followed by sequential reductive dechlorinations before the aromatic ring is cleaved. A key microorganism implicated in this process is Rhodococcus sp. strain CP-2, which has been shown to degrade tetrachlorohydroquinone (B164984), the initial intermediate in 2,3,5,6-TeCP metabolism.[1]

The proposed aerobic degradation pathway involves the following steps:

-

Hydroxylation: this compound is first hydroxylated to form tetrachlorohydroquinone (TeCHQ). This initial oxidative step is crucial for destabilizing the aromatic ring and making it susceptible to further enzymatic attack.

-

Reductive Dechlorination: The TeCHQ then undergoes a series of three reductive dechlorination steps. These reactions sequentially remove chlorine atoms from the aromatic ring, leading to the formation of less chlorinated hydroquinone (B1673460) intermediates.

-

Formation of 1,2,4-Trihydroxybenzene: The final product of the dechlorination cascade is 1,2,4-trihydroxybenzene.[1] This molecule is a common intermediate in the degradation of many aromatic compounds and can be readily mineralized by various soil microorganisms.

-

Ring Cleavage: Following the removal of all chlorine substituents, the aromatic ring of 1,2,4-trihydroxybenzene is cleaved by dioxygenase enzymes, leading to the formation of aliphatic compounds that can enter central metabolic pathways.

Caption: Proposed aerobic degradation pathway of this compound.

Anaerobic Degradation Pathway

Under anaerobic conditions, the primary mechanism for the biodegradation of 2,3,5,6-TeCP is reductive dechlorination. This process is carried out by methanogenic consortia, where chlorinated phenols serve as electron acceptors.

The anaerobic degradation of 2,3,5,6-TeCP is understood to proceed as follows:

-

Initial Reductive Dechlorination: The degradation is initiated by the removal of a chlorine atom from the aromatic ring, a process catalyzed by dehalogenase enzymes. 2,3,5,6-TeCP can be formed as a product of the anaerobic biodegradation of pentachlorophenol (B1679276) (PCP).[2]

-

Formation of Trichlorophenols and Dichlorophenols: Subsequent reductive dechlorination steps lead to the formation of various trichlorophenol and dichlorophenol isomers. The specific congeners formed depend on the position of the initial dechlorination and the specificity of the dehalogenating enzymes present in the microbial consortium.

-

Mineralization: The lesser chlorinated phenols are more amenable to further degradation and eventual mineralization to carbon dioxide and methane (B114726) by the anaerobic microbial community.

Caption: General anaerobic degradation pathway of this compound.

Quantitative Data

Quantitative data on the microbial degradation of 2,3,5,6-TeCP is limited in the scientific literature. However, data from studies on closely related tetrachlorophenol isomers and other chlorophenols can provide valuable insights into the potential kinetics of 2,3,5,6-TeCP degradation.

| Compound | Microorganism/Consortium | Condition | Degradation Rate/Kinetic Parameter | Reference |

| 2,3,4,6-Tetrachlorophenol (B30399) | Sphingomonas sp. K74 | Aerobic, 8°C | µmax = 4.9 x 10⁻² mg h⁻¹ cell⁻¹ | [3] |

| 2,3,4,6-Tetrachlorophenol | Nocardioides sp. K44 | Aerobic | Ks = 0.46 mg L⁻¹ | [3] |

| 2,4,6-Trichlorophenol (B30397) | Acclimated mixed culture | Aerobic | Zero-order kinetics observed | [4][5] |

| 2,4,6-Trichlorophenol | Microbial consortium | Aerobic | 34 mg g⁻¹ dry weight h⁻¹ | [6] |

| This compound | Acclimated activated sludge | Aerobic (post-PED treatment) | Mineralized | [7] |

| This compound | Anaerobic consortium | Anaerobic | 61.5% degradation in 8 weeks | [2] |

Experimental Protocols

The study of microbial degradation of 2,3,5,6-TeCP involves a combination of microbiological, analytical, and molecular techniques. Below are generalized protocols for key experiments.

Enrichment and Isolation of Degrading Microorganisms

-

Sample Collection: Collect soil or sediment samples from sites contaminated with chlorophenols or related compounds.

-

Enrichment Culture: In a minimal salts medium, add 2,3,5,6-TeCP as the sole source of carbon and energy. Inoculate with the collected environmental sample.

-

Serial Dilution and Plating: After significant growth is observed (indicated by turbidity or substrate depletion), perform serial dilutions and plate on solid minimal medium containing 2,3,5,6-TeCP.

-

Isolation and Purification: Select individual colonies and re-streak on fresh plates to obtain pure cultures.

-

Identification: Characterize the isolates using 16S rRNA gene sequencing and phylogenetic analysis.

Biodegradation Assays

-

Batch Cultures: Grow the isolated strains or microbial consortia in liquid minimal medium containing a known initial concentration of 2,3,5,6-TeCP.

-

Sampling: Collect samples at regular time intervals.

-

Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][7]

-

Chloride Release Measurement: Monitor the release of chloride ions into the medium using an ion-selective electrode or ion chromatography, which indicates the dechlorination of the parent compound.[4]

Caption: A typical experimental workflow for studying microbial degradation.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used for the quantification of 2,3,5,6-TeCP and its phenolic degradation products. A C18 reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and acidified water. Detection is commonly performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and confirmation of volatile metabolites. Derivatization of the phenolic compounds may be necessary to improve their volatility and chromatographic behavior.[7]

-

Ion Chromatography: A standard method for the quantification of inorganic chloride ions released during the dechlorination of 2,3,5,6-TeCP.

This guide provides a summary of the current understanding of the microbial degradation of this compound. Further research is needed to fully elucidate the specific enzymes and genetic pathways involved in both aerobic and anaerobic degradation of this compound, and to isolate and characterize more microbial strains with high degradation capabilities. Such knowledge will be instrumental in developing effective and sustainable bioremediation technologies for environments contaminated with this persistent pollutant.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H2Cl4O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of 2,3,4,6-tetrachlorophenol at low temperature and low dioxygen concentrations by phylogenetically different groundwater and bioreactor bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

environmental fate and transport of 2,3,5,6-Tetrachlorophenol

An In-depth Technical Guide on the Environmental Fate and Transport of 2,3,5,6-Tetrachlorophenol

Introduction

This compound (2,3,5,6-TeCP) is a chlorinated aromatic compound belonging to the larger class of chlorophenols. These compounds are not naturally occurring and are introduced into the environment as byproducts or degradation products of other chemicals. 2,3,5,6-TeCP can be formed as a biodegradation product of polychlorinated benzenes and biphenyls and is also a known metabolite of the pesticide lindane.[1] Due to their toxicity and persistence, chlorophenols are considered significant environmental pollutants.[2] This guide provides a comprehensive technical overview of the physicochemical properties, environmental fate, transport mechanisms, and degradation pathways of 2,3,5,6-TeCP, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental behavior of 2,3,5,6-TeCP is largely dictated by its physicochemical properties. It is a solid at room temperature, described as leaflets or a light beige/brown powder with a characteristic phenolic odor.[1][3] It has poor solubility in water but is soluble in organic solvents and sodium hydroxide (B78521) solutions.[3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄O | [1][4] |

| Molecular Weight | 231.88 g/mol | [4] |

| Melting Point | 114 - 116 °C (237 - 241 °F) | [1][4] |

| Boiling Point | 164 °C (327 °F) at 23 mmHg | [1] |

| Vapor Pressure | 1.7 x 10⁻⁴ mmHg at 25 °C | [1][3] |

| Water Solubility | 0.1 g/L (100 mg/L) at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.88 | [1] |

| pKa (Dissociation Constant) | 5.14 | [1][3] |

| Henry's Law Constant | Estimated at 1.3 x 10⁻⁶ atm-m³/mol | [5] |

Environmental Fate and Transport

The distribution of 2,3,5,6-TeCP in the environment is a complex process involving partitioning between air, water, and soil, followed by various transport and degradation phenomena.

Transport and Partitioning

-

Atmosphere : With an estimated vapor pressure of 1.7 x 10⁻⁴ mm Hg at 25°C, 2,3,5,6-TeCP is expected to exist in both vapor and particulate phases in the atmosphere.[1][3] The vapor phase is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 10 days.[1][3] Particulate-phase 2,3,5,6-TeCP can be removed from the air via wet and dry deposition.[1][3]

-

Water : When released into water, 2,3,5,6-TeCP is expected to adsorb to suspended solids and sediment, a behavior predicted by its estimated soil adsorption coefficient (Koc).[1] Volatilization from water surfaces is not considered an important fate process due to its low estimated Henry's Law constant.[1] Given its pKa of 5.14, it will exist predominantly as the phenolate (B1203915) anion in environmental waters with neutral or alkaline pH, which further reduces volatilization potential.[3]

-

Soil : In soil, 2,3,5,6-TeCP is expected to be relatively immobile due to its tendency to adsorb to soil organic matter.[5] Volatilization from dry soil surfaces is not anticipated to be significant based on its vapor pressure.[3] Its persistence in soil can be substantial, as evidenced by its detection at a sawmill 28 years after its closure.[2]

Degradation Processes

3.2.1 Biodegradation Microbial degradation is a key process in the environmental breakdown of 2,3,5,6-TeCP.

-

Anaerobic Conditions : Studies have shown significant anaerobic biodegradation. In one experiment, 61.5% of the initial 2,3,5,6-TeCP in contaminated groundwater was degraded over 8 weeks in an anaerobic digester.[1][3] Another study using an inoculum acclimated to pentachlorophenol (B1679276) demonstrated 62.1% biodegradation of 2,3,5,6-TeCP in just 1.5 days under methanogenic conditions.[1]

-

Aerobic Conditions : Aerobic degradation can also occur, though it may require an acclimation period. A lag period of 26 days was observed before degradation commenced in an aerobic sediment-water system.[1][3]

3.2.2 Abiotic Degradation

-

Photodegradation : 2,3,5,6-TeCP is susceptible to direct photolysis by sunlight.[3] Laboratory experiments irradiating the compound at wavelengths greater than 285 nm resulted in 19% and 69% disappearance in 6 and 24 hours, respectively. The primary photoproduct identified was 2,3,5-trichlorophenol.[3]

-

Hydrolysis : 2,3,5,6-TeCP is not expected to undergo hydrolysis in the environment because it lacks functional groups that are susceptible to this process.[3]

References

Toxicokinetics of 2,3,5,6-Tetrachlorophenol in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP) in various animal models. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for professionals involved in toxicology, pharmacology, and drug development. This document details the absorption, distribution, metabolism, and excretion of 2,3,5,6-TeCP, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Executive Summary

This compound is a chlorinated phenol (B47542) that has been studied in animal models to understand its behavior in biological systems. Toxicokinetic studies, primarily in rodents, indicate that 2,3,5,6-TeCP is rapidly absorbed and eliminated from the body. The primary route of metabolism involves hydroxylation to form tetrachloro-p-hydroquinone, which is then excreted in the urine along with the unchanged parent compound. Compared to other tetrachlorophenol isomers, 2,3,5,6-TeCP exhibits a faster elimination profile. This guide synthesizes the available quantitative data and experimental protocols to provide a detailed understanding of its toxicokinetic profile.

Quantitative Toxicokinetic Data

The following tables summarize the key quantitative toxicokinetic parameters for this compound and its metabolite from studies in animal models.

Table 1: Urinary Excretion of this compound and Metabolites in Rats

| Compound | Dose and Route | Timeframe | % of Dose in Urine | Animal Model | Reference |

| This compound (unchanged) | Intraperitoneal | 24 hours | ~63.7% | Rat | [1] |

| Tetrachloro-p-hydroquinone | Intraperitoneal | 24 hours | ~35% | Rat | [1] |

| Total Recovery | Intraperitoneal | 24 hours | ~98.7% | Rat | [1] |

Table 2: Acute Oral Toxicity of this compound

| Compound | LD50 (mg/kg) | Animal Model | Reference |

| This compound | 109 | Mouse |

Experimental Protocols

This section details the methodologies employed in key studies investigating the toxicokinetics of this compound.

Animal Models and Husbandry

-

Species and Strain: Studies have primarily utilized rat and mouse models. One key study on metabolism used rats, while acute toxicity was determined in C57BL mice.

-

Housing and Diet: Standard laboratory conditions for housing and diet are generally followed, although specific details are often not provided in the abstracts.

Dosing and Administration

-

Route of Administration: For metabolism and excretion studies in rats, this compound was administered via intraperitoneal injection.[1] For acute toxicity studies in mice, oral administration was used.

-

Vehicle: The vehicle used for dissolving and administering the tetrachlorophenols is not consistently specified in the available literature abstracts.

Sample Collection and Preparation

-

Urine Collection: In the rat metabolism study, urine was collected for 24 hours following administration to identify and quantify metabolites.[1]

-

Extraction: For the analysis of chlorophenols and their metabolites from biological matrices like urine, a common procedure involves:

-

Acidification of the sample.

-

Extraction with an organic solvent (e.g., toluene, methylene (B1212753) chloride).[1]

-

Potential derivatization to enhance volatility for gas chromatography.

-

Concentration of the extract before analysis.

-

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for the identification and quantification of tetrachlorophenols and their metabolites in biological samples.[1]

-

Column: Fused silica (B1680970) capillary columns are often used for separation.[1]

-

Detection: Electron capture detection (ECD) or mass spectrometry (MS) provides high sensitivity and specificity.

-

-

Identification of Metabolites: The identification of metabolites such as tetrachloro-p-hydroquinone was achieved by comparing their mass spectra and chromatographic retention times with those of authentic standards.

Mandatory Visualizations

Metabolic Pathway of this compound in Rats

Caption: Metabolic pathway of this compound in rats.

Experimental Workflow for a Toxicokinetics Study

Caption: General experimental workflow for a toxicokinetics study.

Discussion

The toxicokinetic profile of this compound in animal models, particularly rats, is characterized by rapid metabolism and excretion. The primary metabolic transformation is the hydroxylation to tetrachloro-p-hydroquinone, with both the metabolite and the parent compound being eliminated in the urine.[1] Notably, the excretion of 2,3,5,6-TeCP is significantly faster than that of other tetrachlorophenol isomers, with nearly complete urinary recovery within 24 hours.[1]

The acute toxicity of 2,3,5,6-TeCP in mice, as indicated by its LD50 value, suggests a moderate level of toxicity compared to other chlorophenols. The provided experimental protocols, while based on the available abstracts, outline the standard methodologies used in such toxicokinetic evaluations. The use of gas chromatography-mass spectrometry is crucial for the accurate identification and quantification of these chlorinated compounds in biological matrices.

For future research, it would be beneficial to investigate the toxicokinetics of 2,3,5,6-TeCP in other animal species to understand inter-species differences. Additionally, studies employing different routes of administration, such as oral and dermal, would provide a more complete picture of its absorption and bioavailability. Further elucidation of the specific enzymes involved in its metabolism could also be a valuable area of investigation.

Conclusion

This technical guide has summarized the key aspects of the toxicokinetics of this compound in animal models. The data indicates rapid absorption and excretion, with metabolism primarily proceeding through hydroxylation. The provided tables and diagrams offer a clear and concise summary of the quantitative data and experimental processes. This information is critical for researchers and professionals in the fields of toxicology and drug development for risk assessment and the design of further studies.

References

Carcinogenicity Assessment of 2,3,5,6-Tetrachlorophenol and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive assessment of the carcinogenic potential of 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP) and its isomers. Due to a lack of specific long-term carcinogenicity studies on 2,3,5,6-TeCP, this report leverages available data from its isomers, primarily 2,3,4,6-tetrachlorophenol (B30399) (2,3,4,6-TeCP), and the closely related 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), to infer potential hazards. This document summarizes key findings from animal bioassays, details the experimental protocols employed in these pivotal studies, and explores the mechanistic underpinnings of chlorophenol-induced carcinogenesis, including metabolic activation and alterations in key signaling pathways. All quantitative data are presented in standardized tables for comparative analysis, and complex biological and experimental processes are illustrated using detailed diagrams.

Introduction

Chlorophenols are a class of chemical compounds that have seen widespread use as pesticides, wood preservatives, and antiseptics.[1] Their persistence in the environment and potential for bioaccumulation raise significant concerns for human health. The International Agency for Research on Cancer (IARC) has classified combined exposures to polychlorophenols or their sodium salts as possibly carcinogenic to humans (Group 2B).[2] However, the carcinogenicity of individual isomers can vary. This guide focuses on the tetrachlorophenol isomers, with a specific interest in the potential carcinogenicity of 2,3,5,6-TeCP.

Carcinogenicity Data

While no definitive long-term carcinogenicity studies on this compound were identified in the literature, robust data exists for other tetrachlorophenol isomers and related chlorophenols.[2][3] The following tables summarize the key findings from animal bioassays of 2,3,4,6-tetrachlorophenol and 2,4,6-trichlorophenol, which serve as important surrogates for assessing the potential risks of 2,3,5,6-TeCP.

Table 1: Summary of Carcinogenicity Bioassay of 2,3,4,6-Tetrachlorophenol in Rats

| Species/Strain | Sex | Route of Administration | Doses | Duration | Findings | Reference |

| Rat/Sprague-Dawley | Male | Gavage | 0, 10, 25, 50, 100, 200 mg/kg/day | 5 days | Increased liver weight, centrilobular hypertrophy, minimal necrosis | [4] |

| Rat/Sprague-Dawley | Male | Gavage | 0, 100 mg/kg/day | 90 days | Decreased body weight, increased liver weight, centrilobular vacuolation and hypertrophy | [4] |

Table 2: Summary of Carcinogenicity Bioassay of 2,4,6-Trichlorophenol in Rats and Mice

| Species/Strain | Sex | Route of Administration | Doses (ppm in feed) | Duration | Findings | Reference |

| Rat/F344 | Male | Feed | 0, 5,000, 10,000 | 106 weeks | Increased incidence of lymphomas and mononuclear-cell leukemia | [5] |

| Mouse/B6C3F1 | Male | Feed | 0, 5,000, 10,000 | 105 weeks | Increased incidence of hepatocellular adenomas and carcinomas | [5] |

| Mouse/B6C3F1 | Female | Feed | 0, 5,214 (TWA), 10,428 (TWA) | 105 weeks | Increased incidence of hepatocellular adenomas and carcinomas | [5] |

(TWA: Time-Weighted Average)

Experimental Protocols

The carcinogenicity data presented above were generated following standardized experimental protocols, largely consistent with those established by the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD).[6][7][8]

Two-Year Rodent Bioassay Protocol (NTP/OECD Guideline 451)

A generalized workflow for a standard two-year rodent carcinogenicity bioassay is depicted below.

Key Methodological Components:

-

Test Animals: Typically, Fischer 344 rats and B6C3F1 mice are used.[7] Studies include both sexes, with at least 50 animals per dose group.[9]

-

Dose Selection: Dose levels are determined from pre-chronic 14-day and 90-day studies to establish a maximum tolerated dose (MTD) that does not significantly impact survival from non-cancer-related effects.[7]

-

Administration: The route of administration (e.g., feed, gavage, inhalation) is chosen to mimic potential human exposure.[9]

-

Duration: The standard duration of exposure is two years.[7]

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are collected, preserved, and subjected to microscopic histopathological examination by at least two independent pathologists.

-

Statistical Analysis: The incidence of neoplasms in the dosed groups is compared to the control group using appropriate statistical methods, such as the Poly-k test, which adjusts for differential survival rates.

Mechanistic Insights

The carcinogenicity of chlorophenols is believed to be mediated through their metabolic activation to reactive intermediates, leading to oxidative stress and subsequent disruption of cellular signaling pathways.

Metabolic Activation

Chlorophenols, including tetrachlorophenol isomers, are metabolized in the liver to form hydroquinones and quinones.[1] Specifically, this compound is metabolized to tetrachloro-p-hydroquinone (TCHQ).[1] This metabolic process can generate reactive oxygen species (ROS).

Signaling Pathways in Chlorophenol-Induced Carcinogenesis

The oxidative stress induced by the metabolites of tetrachlorophenols can trigger a cascade of events involving key signaling pathways that regulate cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are of particular interest.[10][11]

Proposed Signaling Pathway:

-

Initiation: Exposure to tetrachlorophenol leads to its metabolic activation and the generation of ROS.

-

Oxidative Stress Response: The increase in ROS can activate the Nrf2 pathway, a primary defense mechanism against oxidative stress.[12] However, chronic and overwhelming ROS production can lead to cellular damage.

-

MAPK Pathway Activation: ROS can also activate the MAPK signaling cascade.[10] This can lead to the phosphorylation and activation of downstream transcription factors, such as c-Jun and c-Fos, which are involved in cell proliferation and survival.

-

Carcinogenesis: Sustained activation of pro-proliferative and anti-apoptotic pathways, coupled with potential DNA damage from ROS, can contribute to the initiation and promotion of cancer.

Conclusion

While direct evidence for the carcinogenicity of this compound is lacking, the available data on its isomers, particularly 2,3,4,6-tetrachlorophenol and 2,4,6-trichlorophenol, suggest a potential carcinogenic hazard. The findings of liver tumors in mice and leukemia/lymphomas in rats exposed to these related compounds warrant a cautious approach to the risk assessment of 2,3,5,6-TeCP. The likely mechanism of action involves metabolic activation to reactive quinone species, leading to oxidative stress and the dysregulation of critical cellular signaling pathways such as the MAPK cascade. Further research, including long-term bioassays on 2,3,5,6-TeCP and more detailed investigations into its effects on specific signaling pathways, is necessary to definitively characterize its carcinogenic potential. This guide provides a foundational understanding for researchers and professionals in the field to inform future studies and risk assessment strategies.

References

- 1. Chlorophenols - Canada.ca [canada.ca]

- 2. Polychlorophenols and their Sodium Salts (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2,4,6-Trichlorophenol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. policycommons.net [policycommons.net]

- 7. researchgate.net [researchgate.net]

- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 11. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Identification of 2,3,5,6-Tetrachlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the analysis and unequivocal identification of 2,3,5,6-Tetrachlorophenol. Detailed experimental protocols, quantitative spectral data, and a logical workflow are presented to aid researchers in the accurate characterization of this compound.

Introduction

This compound is a chlorinated phenol (B47542) that has been used as a pesticide and disinfectant. Due to its persistence in the environment and potential toxicity, its accurate identification and quantification are of significant importance in environmental monitoring, toxicology studies, and chemical process control. Spectroscopic methods offer powerful tools for the structural elucidation and quantification of this compound. This guide focuses on the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad, Medium | O-H stretch (phenolic) |

| ~1560 | Strong | C=C aromatic ring stretch |

| ~1430 | Strong | C=C aromatic ring stretch |

| ~1340 | Strong | In-plane O-H bend |

| ~1190 | Strong | C-O stretch |

| ~870 | Strong | C-H out-of-plane bend |

| ~700 | Strong | C-Cl stretch |

Data is compiled from typical spectra of chlorinated phenols and may vary slightly based on the experimental conditions and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | Ar-H |

| ~5.8 | Broad Singlet | 1H | O-H |

Note: The chemical shift of the phenolic proton (O-H) can be highly variable and is dependent on concentration, temperature, and solvent.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-OH |

| ~129 | C-Cl |

| ~125 | C-H |

Due to the symmetry of the molecule, fewer signals are observed than the total number of carbon atoms.

Mass Spectrometry (MS)

Table 4: Key Mass Fragments for this compound (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 230/232/234/236 | High | [M]⁺ (Molecular ion) |

| 195/197/199 | Medium | [M-Cl]⁺ |

| 160/162 | Medium | [M-2Cl]⁺ or [M-Cl-HCl]⁺ |

| 131 | Low | [C₅HCl₂]⁺ |

| 97 | Low | [C₄H₂Cl]⁺ |

The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in characteristic clusters of peaks for chlorine-containing fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~295 | ~3,500 |

| ~305 (shoulder) | ~3,000 |

Values can be influenced by the solvent and the pH of the solution.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound for the identification of functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have undergone necessary system checks.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Preparation: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a background subtraction. Process the spectrum to identify and label the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Ensure the solid is completely dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify and assign the peaks in both ¹H and ¹³C spectra.

-